2-Ethyl-4-phenylpiperidine

Catalog No.
S14414891
CAS No.
1161787-88-7
M.F
C13H19N
M. Wt
189.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-4-phenylpiperidine

CAS Number

1161787-88-7

Product Name

2-Ethyl-4-phenylpiperidine

IUPAC Name

2-ethyl-4-phenylpiperidine

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

InChI

InChI=1S/C13H19N/c1-2-13-10-12(8-9-14-13)11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3

InChI Key

WOZCGRWFIPXXGB-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCN1)C2=CC=CC=C2

2-Ethyl-4-phenylpiperidine is a chemical compound with the molecular formula C15H21NC_{15}H_{21}N and a molecular weight of approximately 233.34 g/mol. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom. The structure features an ethyl group and a phenyl group, which contribute to its unique properties and potential applications in medicinal chemistry.

, including:

  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids, often using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ester functional group can be reduced to form alcohols, typically employing lithium aluminum hydride as the reducing agent.
  • Substitution Reactions: Nucleophilic substitution can occur at the piperidine nitrogen, allowing for the introduction of various functional groups into the molecule.

These reactions make 2-Ethyl-4-phenylpiperidine a versatile intermediate in organic synthesis.

Research indicates that 2-Ethyl-4-phenylpiperidine exhibits notable biological activities. It has been studied for its analgesic properties, acting as an agonist at μ-opioid receptors, similar to other compounds in the piperidine class. Its interactions with these receptors suggest potential applications in pain management and therapeutic development .

The synthesis of 2-Ethyl-4-phenylpiperidine can be achieved through various methods:

  • Cyclization Reactions: One common synthetic route involves the cyclization of appropriate precursors, such as benzyl cyanide with bis(2-chloroethyl)methylamine. This method is followed by converting the intermediate cyanide to the ethyl ester using acid and ethanol.
  • Eisleb Procedure: Another significant method is the Eisleb procedure, which treats benzyl cyanide with sodamide and condenses the resultant dianion with bis(2-chloroethyl)methylamine. This method is widely used in industrial production due to its efficiency and yield .

2-Ethyl-4-phenylpiperidine has several applications across various fields:

  • Medicinal Chemistry: It serves as a precursor for developing analgesics and other therapeutic agents due to its biological activity.
  • Organic Synthesis: The compound is utilized as a building block for synthesizing more complex organic molecules, making it valuable in research laboratories .
  • Industrial Chemicals: It finds use in producing various industrial chemicals and materials, highlighting its versatility beyond pharmaceuticals.

Studies have shown that 2-Ethyl-4-phenylpiperidine interacts with specific molecular targets, particularly within the central nervous system. Its mechanism of action involves binding to opioid receptors, influencing pain perception and potentially leading to analgesic effects similar to those observed with other piperidine derivatives like pethidine (meperidine) and normeperidine .

Several compounds share structural similarities with 2-Ethyl-4-phenylpiperidine, including:

Compound NameStructure FeaturesUnique Properties
Pethidine (Meperidine)Piperidine ring with a phenyl groupStrong analgesic properties
NormeperidineMetabolite of pethidineDifferent pharmacological profile
KetobemidoneHydroxyphenyl-piperidyl structureAnalgesic activity; used in pain management
MethadoneDiphenyl structure with piperidinic coreLong-lasting analgesic effect
FurethidineContains a phenylpiperidine skeletonExperimental drug with potential therapeutic uses

These compounds highlight the structural diversity within the piperidine class while showcasing 2-Ethyl-4-phenylpiperidine's unique combination of functional groups that contribute to its distinct biological activity.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

189.151749610 g/mol

Monoisotopic Mass

189.151749610 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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